Toosendanin

Description

Properties

IUPAC Name |

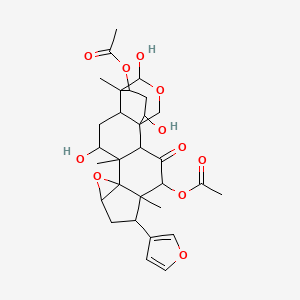

[4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHTXVIXCMUDLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58812-37-6 | |

| Record name | 12-AcetoxyaMoorastatin;24-Norchola-20,22-diene-4-carboxaldehyde,3,12-bis(acetyloxy)-14,15:21,23-diepoxy-1,7,19-trihydroxy-4,8-dimethyl-11-oxo-,cyclic4,19-hemiacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Triterpenoid Structure and Chemical Properties of Toosendanin

This compound (TSN), a tetracyclic triterpenoid extracted from the bark and fruits of Melia toosendan Sieb. et Zucc, is a natural compound with a growing body of research highlighting its diverse pharmacological activities.[1][2][3][4][5][6][7] Initially used as an insecticide and ascarifuge, recent studies have increasingly focused on its potential as a therapeutic agent, particularly in oncology.[1][2][4] This guide provides a comprehensive overview of its structure, chemical properties, and the molecular mechanisms underlying its biological effects, with a focus on data and experimental protocols relevant to drug development.

Triterpenoid Structure and Chemical Identity

This compound is classified as a limonoid, a subclass of highly oxygenated tetracyclic triterpenoids.[8] Its complex structure features a C26-carboxylic acid skeleton and a characteristic furan ring, which is common to many limonoids.[4][8] The chemical formula for this compound is C30H38O11.[2][3][9]

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

| Molecular Formula | C30H38O11 | [2][3][9] |

| Molecular Weight | 574.62 g/mol | [5][10] |

| CAS Number | 58812-37-6 | [5][10][11][12] |

| Appearance | White, colorless acicular (needle-like) crystals | [3][4][7] |

| Canonical SMILES | CC(=O)O[C@@H]1C--INVALID-LINK--[C@@]23CO--INVALID-LINK--[C@]1(C)[C@@H]2C--INVALID-LINK--[C@]1(C)[C@@H]3C(=O)--INVALID-LINK--[C@@]2(C)--INVALID-LINK--c1ccoc1 | [10][12] |

Chemical and Physical Properties

The physicochemical properties of this compound, such as solubility and stability, are critical for its handling, formulation, and application in both research and clinical settings.

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | Up to 247.5 mg/mL (430.72 mM) | Sonication is recommended. | [10] |

| 100 mg/mL (174.02 mM) | Use fresh DMSO as moisture can reduce solubility. | [5] | |

| 30 mg/mL | [12] | ||

| Ethanol | 23 mg/mL | [5] | |

| 5 mg/mL | [12] | ||

| DMF | 30 mg/mL | [12] | |

| Water | Insoluble | [5] | |

| Methanol, Ethyl Acetate, Acetone | Soluble | [4] | |

| Petroleum Ether | Insoluble | [4] |

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Duration | Notes | Reference |

| Powder | -20°C | 3 years | Keep away from direct sunlight and moisture. | [10] |

| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [5][10] |

| In Solvent | -20°C | 1 month | Protect from light. | [13] |

Spectroscopic Data

The complex structure of this compound was elucidated using various spectroscopic techniques. While raw spectral data is extensive and found in specialized literature, the key methods are summarized below.

Table 4: Spectroscopic Analysis Methods for this compound

| Technique | Purpose | Reference |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | [4][14][15] |

| Nuclear Magnetic Resonance (NMR) | 1H-NMR and 13C-NMR are used for detailed structural elucidation of the carbon-hydrogen framework. | [16][17][18] |

| Infrared Spectroscopy (IR) | Identification of functional groups (e.g., carbonyl, hydroxyl). | [14][15][17] |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. | [19] |

Biological Activity and Signaling Pathways

This compound exhibits a broad spectrum of biological activities, with its anti-tumor effects being the most extensively studied. It modulates multiple signaling pathways critical for cancer cell survival, proliferation, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition

One of the primary mechanisms of this compound's anti-tumor activity is the inhibition of the PI3K/Akt/mTOR signaling pathway.[20] In glioma cells, TSN significantly inhibits the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, without affecting the total protein levels.[20] This inhibition leads to the downregulation of downstream targets like MMP-2 and cyclin D1, thereby suppressing cell proliferation and metastasis and inducing apoptosis.[20]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

JNK and p38 MAPK Signaling

This compound has also been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through the suppression of the JNK signaling pathway.[21] It inhibits the CDC42/MEKK1/JNK cascade, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[21] Additionally, this compound exhibits immunosuppressive activity by inhibiting the p38 MAPK pathway in T-cells, which arrests the cell cycle and reduces the secretion of pro-inflammatory cytokines.[22]

References

- 1. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 58812-37-6 [chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound (TSN) [benchchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. This compound: Synthesis of the AB-ring and Investigations of Its Anti-Botulinum Properties (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C30H38O11 | CID 9851101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. abmole.com [abmole.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. lehigh.edu [lehigh.edu]

- 16. ACG Publications - Antibacterial Triterpenoids from Melia toosendan [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Site-selective structural modification of this compound enables one-step synthesis of 12-hydroxyamoorastatin: A natural tautomeric antitumor lead with low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Toosendanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toosendanin (TSN) is a triterpenoid saponin extracted from the bark and fruits of Melia toosendan Sieb. et Zucc.[1][2]. Historically, it has been utilized in traditional Chinese medicine as an insecticide and an ascarifuge (a vermifuge for parasitic worms) for centuries[1][3]. Modern pharmacological research has unveiled a broader spectrum of biological activities, positioning this compound as a compound of significant interest for therapeutic development. Its activities span anticancer, immunomodulatory, anti-inflammatory, and insecticidal effects, driven by interactions with multiple cellular pathways[4][5].

This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its molecular mechanisms of action. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual diagrams of the cellular pathways it modulates.

Core Biological Activities and Mechanisms

This compound exerts a wide range of biological effects, with its anticancer properties being the most extensively studied. The compound's mechanisms often involve the induction of programmed cell death, modulation of critical signaling pathways, and inhibition of cellular machinery essential for survival and proliferation.

Anticancer Activity

TSN has demonstrated potent antitumor activity across a diverse range of cancer cell lines, including glioma, colorectal cancer, breast cancer, and osteosarcoma[3][6][7]. Its efficacy stems from its ability to inhibit proliferation, induce apoptosis and cell cycle arrest, and suppress tumor cell migration and invasion[6][8].

This compound inhibits the viability of cancer cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, indicating a degree of cell-type-specific sensitivity.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |

|---|---|---|---|---|

| U87MG | Glioma | 114.5 µM | 48 h | [6] |

| LN18 | Glioma | 172.6 µM | 48 h | [6] |

| LN229 | Glioma | 217.8 µM | 48 h | [6] |

| U251 | Glioma | 265.6 µM | 48 h | [6] |

| SW480 | Colorectal Cancer | ~0.25 µM | 48 h | [9] |

| CAL27 | Oral Squamous Cell Carcinoma | ~5-10 nM | 48 h | [8] |

| HN6 | Oral Squamous Cell Carcinoma | ~5-10 nM | 48 h | [8] |

| Activated T-cells | (Non-cancer) | 10 ± 2.02 nM | Not Specified |[10] |

A primary mechanism of TSN's anticancer effect is the induction of apoptosis. Studies show that TSN treatment leads to classic apoptotic morphological changes, such as chromatin condensation and nuclear fragmentation[9]. This is achieved through the modulation of key apoptotic proteins, including increasing the Bax/Bcl-2 ratio and activating the caspase cascade[6][11]. Furthermore, TSN can induce cell cycle arrest, primarily at the G0/G1 or S-phase, thereby preventing cancer cell proliferation[6][8][10].

A. PI3K/Akt/mTOR Pathway: In glioma cells, this compound has been shown to significantly inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in a dose-dependent manner[6]. This pathway is crucial for cell proliferation, survival, and metastasis. Its inhibition by TSN leads to downstream effects such as decreased expression of MMP-2/9 (involved in invasion), Cyclin D1 (involved in cell cycle progression), and Bcl-2 (an anti-apoptotic protein)[6][12].

B. STAT3 Pathway: this compound has been found to target Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer development, by inhibiting its phosphorylation[8]. In osteosarcoma and oral squamous cell carcinoma, suppressing the STAT3 pathway contributes to the antitumor efficacy of TSN[8][13].

C. p53 and Estrogen Receptor β (ERβ) Pathway: In glioblastoma, this compound can exert its anticancer effects by inducing the expression of ERβ and the tumor suppressor protein p53, leading to apoptosis[4].

Autophagy Inhibition

A novel and significant mechanism of this compound is its role as a potent, late-stage autophagy inhibitor[13][14]. Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress, such as during chemotherapy[13]. By blocking this protective mechanism, TSN can sensitize cancer cells to conventional chemotherapeutic agents[7][13][15].

The primary target for this activity is the vacuolar-type H+-translocating ATPase (V-ATPase)[13][14]. TSN directly binds to and inhibits V-ATPase, which is responsible for acidifying lysosomes. This inhibition elevates the lysosomal pH, impairing the activity of lysosomal enzymes and blocking the degradation of autophagosomes. This leads to the accumulation of autophagy substrates and ultimately enhances cancer cell death when combined with chemotherapy[13].

Immunomodulatory and Anti-inflammatory Effects

This compound also exhibits significant immunomodulatory properties.

-

T-Cell Proliferation Inhibition: TSN inhibits the proliferation of activated T-cells with an IC50 of approximately 10 nM[10]. This effect is mediated by the inhibition of the p38 MAPK signaling pathway, leading to cell cycle arrest in the G0/G1 phase. It also suppresses the secretion of pro-inflammatory cytokines like IL-6 and IL-17A while promoting the anti-inflammatory cytokine IL-10[10].

-

STING Pathway Inhibition: In the context of inflammatory diseases like ulcerative colitis, TSN has been shown to suppress the stimulator of interferon genes (STING) signaling pathway[16]. It achieves this by directly binding to both LYN kinase and the STING protein, thereby inhibiting STING oligomerization and the downstream phosphorylation of TBK1 and IRF3, which reduces the production of inflammatory cytokines[16][17].

Insecticidal Activity

The traditional use of this compound as a botanical insecticide is well-supported by scientific evidence. It acts primarily as a stomach poison against various insect pests, particularly lepidopteran larvae[18][19]. The mechanism involves damage to the midgut epithelial cells, leading to degeneration of microvilli and disruption of digestive processes[18]. It also exhibits sublethal effects, such as delaying development and reducing egg production and hatchability in insects like the mosquito Aedes aegypti[19][20].

Table 2: Insecticidal Activity of this compound

| Target Organism | Activity Metric | Value | Exposure | Citation |

|---|---|---|---|---|

| Mythimna separata (5th-instar larvae) | LC50 (Stomach Poisoning) | 252.23 µg/mL | Not Specified | [18] |

| Aedes aegypti (1st instar larvae) | LC50 | 60.8 µg/mL | 24 h | [19][20] |

| Aedes aegypti (Adult female) | LD50 (Topical) | 4.3 µ g/female | 96 h | [19][20] |

| Aedes aegypti (Adult female) | LC50 (Ingestion) | 1.02 µg/µL | 96 h |[19][20] |

Neurobiological and Other Effects

This compound also functions as a selective presynaptic blocker at neuromuscular junctions and central synapses[1][2]. It interferes with neurotransmitter release, an action that contributes to its anti-botulism effect, where it appears to prevent botulinum neurotoxin (BoNT) from accessing its SNARE protein substrate[1][2]. However, a significant concern for its clinical development is potential hepatotoxicity, which has been linked to the inhibition of autophagic flux in hepatocytes[21].

Experimental Protocols and Methodologies

This section details the standard methodologies used to investigate the biological activities of this compound.

General Workflow for In Vitro Anticancer Assessment

The evaluation of this compound's anticancer potential typically follows a multi-step process, starting from broad cytotoxicity screening to specific mechanistic assays.

Cell Viability Assay (CCK-8 Method)

-

Objective: To determine the effect of TSN on cell proliferation and calculate the IC50 value.

-

Protocol:

-

Seed cells (e.g., 5 x 10³ cells/well) in the logarithmic growth phase into 96-well culture plates and incubate for 12-24 hours to allow for adherence[8][9].

-

Prepare serial dilutions of this compound in the appropriate culture medium. Add 100 µL of the TSN solutions to the designated wells. Include a vehicle control (e.g., DMSO) group[8].

-

Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2[6][9].

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C[8][9].

-

Measure the optical density (absorbance) at 450-490 nm using a microplate reader[9].

-

Calculate the cell growth inhibition rate using the formula: Inhibition (%) = [1 - (OD_experiment / OD_control)] * 100. The IC50 value is determined from the dose-response curve[9].

-

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

-

Objective: To quantify the percentage of apoptotic and necrotic cells following TSN treatment.

-

Protocol:

-

Seed cells (e.g., 4 x 10⁵ cells/well) in a 6-well plate and treat with the desired concentrations of TSN for a specified time (e.g., 48 hours)[6].

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 100 µL of 1x Binding Buffer[6][9].

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension[6][9].

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[6].

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. The cell populations are categorized as: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+)[9].

-

Western Blotting Analysis

-

Objective: To detect the expression levels of specific proteins in key signaling pathways affected by TSN.

-

Protocol:

-

Treat cells with TSN as required for the experiment and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, LC3B, p62, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5 x 10⁷ SW480 cells) into the flank of immunodeficient mice (e.g., nude mice)[6][9].

-

Allow tumors to grow to a palpable size (e.g., ~5 mm in diameter)[9].

-

Randomly divide the mice into groups: a control group (receiving vehicle, e.g., PBS) and treatment groups (receiving different doses of TSN, e.g., 0.15 mg/kg and 0.30 mg/kg)[9].

-

Administer treatment via a specified route (e.g., intraperitoneal injection) on a defined schedule[8][15].

-

Monitor tumor volume and body weight regularly throughout the experiment.

-

At the end of the study, sacrifice the mice and excise the tumors for weighing, imaging, and further analysis (e.g., H&E staining, immunohistochemistry, or Western blotting of tumor lysates)[6].

-

Conclusion and Future Directions

This compound is a multifaceted natural product with a compelling range of biological activities, particularly in the realm of oncology. Its ability to induce apoptosis, arrest the cell cycle, and inhibit key oncogenic signaling pathways like PI3K/Akt/mTOR and STAT3 underscores its potential as a direct anticancer agent. Critically, its novel mechanism as a V-ATPase inhibitor that blocks protective autophagy presents a promising strategy to overcome chemotherapy resistance in aggressive cancers[7][13]. Furthermore, its immunomodulatory and anti-inflammatory effects suggest its utility may extend to treating autoimmune and inflammatory disorders[10][16].

Despite these promising preclinical findings, the clinical translation of this compound faces challenges, most notably its potential for hepatotoxicity[21]. Future research must focus on optimizing its therapeutic index, possibly through derivatization to enhance efficacy and reduce toxicity, or through the development of targeted drug delivery systems. Comprehensive preclinical toxicology and pharmacokinetic studies are essential next steps. Nonetheless, this compound remains a valuable lead compound, offering multiple avenues for the development of novel therapeutics for cancer and inflammatory diseases.

References

- 1. [Biological effects of this compound, an active ingredient of herbal vermifuge in Chinese traditional medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound inhibits STING signaling pathway to alleviate ulcerative colitis via blocking LYN kinase and STING protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits STING signaling pathway to alleviate ulcerative colitis via blocking LYN kinase and STING protein. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Effects of the Botanical Insecticide, this compound, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound Induces Hepatocyte Damage by Inhibiting Autophagic Flux via TFEB-Mediated Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Pharmacological Properties of Toosendanin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, is a natural compound with a long history of use in traditional medicine as an insecticide and parasiticide.[1][2] Modern pharmacological research has unveiled its significant potential as a therapeutic agent, particularly in oncology. TSN exhibits a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of autophagy, cell cycle arrest, and modulation of key oncogenic signaling pathways.[3][4] Its mechanisms of action are multifaceted, involving direct interaction with targets such as the vacuolar-type H+-translocating ATPase (V-ATPase) and regulation of pathways including PI3K/Akt/mTOR, MAPK, and STAT3.[5][6][7] This document provides an in-depth technical overview of the pharmacological properties of this compound, summarizing quantitative efficacy data, detailing relevant experimental protocols, and visualizing key molecular pathways to support further research and development.

Anticancer Properties of this compound

This compound has demonstrated potent anticancer effects across a wide range of malignancies, including glioblastoma, breast cancer, oral squamous cell carcinoma, and leukemia.[8][9][10] Its therapeutic potential stems from its ability to interfere with multiple cellular processes that are critical for cancer cell survival and proliferation.[3][6]

Mechanisms of Action

1.1.1 Inhibition of Autophagy

A primary mechanism of this compound's anticancer effect is the potent inhibition of late-stage autophagy.[5] Unlike many other autophagy inhibitors, TSN does not block the fusion of autophagosomes with lysosomes. Instead, it functions as a direct inhibitor of the vacuolar-type H+-translocating ATPase (V-ATPase).[5][11] This inhibition elevates the lysosomal pH, which in turn impairs the activity of pH-dependent lysosomal enzymes responsible for degrading cellular components.[5] The result is an accumulation of autophagosomes and a blockage of the autophagic flux that cancer cells often hijack to survive metabolic stress and chemotherapy.[5] By blocking this protective autophagy, this compound can sensitize cancer cells to conventional chemotherapeutic agents like irinotecan and camptothecin.[5][9]

1.1.2 Induction of Apoptosis

This compound is a potent inducer of apoptosis in numerous cancer cell lines.[10][12] This programmed cell death is often mediated through the intrinsic mitochondrial pathway.[13] Studies show that TSN treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[13][14] Released cytochrome c then activates a caspase cascade, including caspase-9 and the executioner caspase-3, culminating in the cleavage of substrates like PARP and subsequent cell death.[12][13]

1.1.3 Cell Cycle Arrest

In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. It has been shown to arrest cells in the S phase in HL-60 leukemia cells and the G0/G1 phase in activated T-cells.[12][15] This effect is often linked to the modulation of cell cycle regulatory proteins.[7]

1.1.4 Induction of Ferroptosis

Recent evidence suggests this compound can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[16] This has been observed in gastrointestinal stromal tumor (GIST) cells and is linked to the regulation of the NCOA4-mediated ferritinophagy pathway.[16]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. This compound has been shown to significantly inhibit the phosphorylation levels of PI3K, Akt, and mTOR in glioma cells, effectively shutting down this pro-survival signaling cascade.[7] This inhibition contributes to its effects on proliferation, migration, and apoptosis.[7][17]

-

MAPK Pathways (JNK & p38): The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli. This compound's pro-apoptotic effects in HL-60 cells are mediated through the suppression of the JNK signaling pathway.[12][14] Conversely, in other contexts, such as inhibiting T-cell proliferation, this compound acts by inhibiting the p38 MAPK pathway.[15][18]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in tumor cell proliferation and survival. This compound has been found to inhibit the phosphorylation of STAT3, thereby blocking its activity and downstream effects in oral squamous cell carcinoma.[6][8]

In Vitro Efficacy Data

The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The 50% inhibitory concentration (IC₅₀) values highlight its potency, often in the nanomolar range.

| Cell Line | Cancer Type | IC₅₀ Value (48h) | Reference |

| HL-60 | Promyelocytic Leukemia | 28 ng/mL | [12] |

| U87 | Glioblastoma | 12 nM | |

| C6 | Glioblastoma (Rat) | 8 nM | [10] |

| T98G | Glioblastoma | > 200 nM | [10] |

| HN6 | Oral Squamous Cell Carcinoma | 13.93 ± 1.13 nM | [8] |

| CAL27 | Oral Squamous Cell Carcinoma | 25.39 ± 1.37 nM | [8] |

| U87MG | Glioma | 114.5 µM | |

| LN18 | Glioma | 172.6 µM | [7] |

| Activated T-cells | (Immunomodulation) | 10 ± 2.02 nM | [15] |

| HOEC | Normal Oral Epithelial Cells | 34.06 ± 3.64 nM | [8] |

Note: IC₅₀ values can vary significantly between studies due to different experimental conditions (e.g., cell density, exposure time). The significant difference in IC50 for U87 cells between two studies (12 nM vs 114.5 µM) highlights this variability.

Other Pharmacological Properties

Insecticidal Activity

This compound is a well-established botanical insecticide, traditionally used to control agricultural pests.[1][19] It acts primarily as a stomach poison and antifeedant.[19] Ingestion by insect larvae, such as Aedes aegypti, disrupts development, blood digestion, and egg production.[1][20] Its toxicity is potent, with a 24-hour LC₅₀ of 60.8 µg/ml for first instar Aedes aegypti larvae.[1] The mechanism involves damaging the midgut epithelium cells, which are crucial for digestion and nutrient absorption.[19]

Neurobiological Effects

This compound also possesses significant neurobiological activity, acting as a selective presynaptic blocker.[2] It interferes with neurotransmitter release by initially facilitating it, followed by a prolonged depression, ultimately blocking synaptic transmission.[2] This action is linked to its ability to inhibit various K+ channels and facilitate Ca2+ influx through L-type Ca2+ channels, leading to an increase in intracellular calcium concentration.[2]

Key Experimental Protocols

The investigation of this compound's pharmacological properties relies on a suite of standard and advanced cell and molecular biology techniques.

Workflow for Anticancer Drug Evaluation

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with 100 µL of the medium containing the various TSN concentrations. Include vehicle-only controls.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., around the IC₅₀ value) for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[7][22]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into signaling pathway activation.

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Conclusion and Future Directions

This compound is a potent natural product with well-defined pharmacological properties, most notably its broad-spectrum anticancer activity. Its ability to inhibit protective autophagy and induce apoptosis through multiple signaling pathways makes it a compelling candidate for further development, both as a standalone agent and in combination with existing chemotherapies.[5] However, concerns about its toxicity, particularly hepatotoxicity at higher doses, must be addressed.[4][9] Future research should focus on optimizing its therapeutic window, potentially through novel drug delivery systems like nanotechnology or the development of less toxic analogs.[4] Elucidating its full range of molecular targets and resistance mechanisms will be crucial for its successful clinical translation.

References

- 1. Effects of the Botanical Insecticide, this compound, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: upgrade of an old agent in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. The Apoptotic Effects of this compound Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]

- 15. This compound inhibits T-cell proliferation through the P38 MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A natural product this compound inhibits epithelial-mesenchymal transition and tumor growth in pancreatic cancer via deactivating Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. benchchem.com [benchchem.com]

Toosendanin: From Traditional Medicine to a Modern Anticancer Candidate

An In-depth Technical Guide on the Discovery, Traditional Use, and Molecular Mechanisms of Toosendanin

Abstract

This compound (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan Sieb et Zucc, has a long history in traditional Chinese medicine as a digestive tract parasiticide and agricultural insecticide.[1][2] Modern scientific investigation has unveiled its potent and broad-spectrum pharmacological activities, positioning it as a significant candidate for drug development, particularly in oncology. This technical guide provides a comprehensive overview of the discovery of this compound, its traditional applications, and a detailed exploration of its molecular mechanisms of action. It summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the complex signaling pathways and experimental workflows associated with this compound research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Traditional Use

The use of plants from the Melia family for medicinal and insecticidal purposes dates back approximately two thousand years in ancient China.[2] this compound, a C30H38O11 triterpenoid derivative, was first isolated by Chinese scientists in the 1950s from the bark of Melia toosendan.[2] Traditionally, extracts from this plant were used as an ascarifuge to expel parasitic worms from the digestive tract and as a natural insecticide to protect crops.[1][2][3] Its effectiveness in these applications is attributed to its neurotoxic effects on parasites and insects, which foreshadowed the later discovery of its impact on synaptic transmission.[1][3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C30H38O11 | [2] |

| Molecular Weight | 574.62 g/mol | [4] |

| Purity (for research) | ≥99% | [5] |

| Solubility (in DMSO) | 100 mg/mL (174.02 mM) | [4] |

Extraction and Purification Methodologies

The isolation of this compound from its natural source is a critical first step for research and development. Several methods have been developed, ranging from traditional solvent extraction to more modern, efficient techniques.

Summary of Extraction Techniques

| Methodology | Principle | Advantages | Disadvantages | Reference |

| Solvent Extraction | Dissolving the compound in a suitable organic solvent like ethanol or ethyl acetate. | Simple and well-established. | Time-consuming, requires large volumes of organic solvents. | |

| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration. | Increased efficiency and reduced extraction time. | Requires specialized equipment. | [5] |

| Microwave-Assisted Extraction (MAE) | Employs microwave energy to rapidly heat the solvent and plant matrix. | Faster extraction and lower solvent consumption. | Potential for thermal degradation of the compound. | [5] |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid, typically CO2, as the extraction solvent. | Environmentally friendly, high selectivity. | High initial equipment cost. | [5] |

Example Experimental Protocol: Enzymatic and High-Voltage Pulse Electric Field Extraction

This method aims to improve the purity and extraction rate of this compound.[6]

-

Preparation : The root bark and bark of Melia toosendan are washed, dried, and crushed.

-

Enzymatic Hydrolysis : The crushed material is immersed in water, and a compound enzyme (0.01-0.05% of the material's weight) is added. The mixture is incubated for 1-3 hours.[6]

-

Extraction : The resulting enzymatic solution is extracted using a high-voltage pulse electric field.

-

Purification :

-

A clarifying agent is added to the extract to remove impurities.

-

The clarified solution is decolorized using activated carbon.

-

The solution is concentrated to obtain an extract.

-

The extract is passed through a macroporous adsorption resin column.

-

The eluent is concentrated under reduced pressure to yield a crude extract.

-

-

Final Precipitation : The crude extract is dissolved, and petroleum ether is added to precipitate this compound. The precipitate is washed and dried to obtain the final product with a purity of over 96%.[6]

Caption: Workflow for this compound Extraction and Purification.

Molecular Mechanisms of Action in Cancer

This compound exhibits broad-spectrum anti-cancer activity through multiple mechanisms, including the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of key signaling pathways.[7][8][9]

Inhibition of V-ATPase and Autophagy

This compound is a potent inhibitor of Vacuolar-Type H+-translocating ATPase (V-ATPase).[10] By directly binding to V-ATPase, this compound disrupts the acidification of lysosomes, leading to an elevation in lysosomal pH and impaired activity of lysosomal enzymes.[10][11] This blockade of the late stage of autophagy (autophagosome-lysosome fusion and degradation) leads to the accumulation of autophagosomes and substrates, ultimately sensitizing cancer cells to chemotherapy.[10][12]

References

- 1. Biological effects of this compound, a triterpenoid extracted from Chinese traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Biological effects of this compound, an active ingredient of herbal vermifuge in Chinese traditional medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound (TSN) [benchchem.com]

- 6. CN107474100A - The method that this compound is extracted from this compound - Google Patents [patents.google.com]

- 7. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Toosendanin: A Deep Dive into its Antiviral Properties Against Influenza and Hepatitis C Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toosendanin (TSN), a triterpenoid extracted from the bark and fruit of Melia toosendan, has a long history in traditional medicine. Beyond its established anti-inflammatory and anti-parasitic properties, a growing body of research has illuminated its potential as a broad-spectrum antiviral agent. This technical guide provides an in-depth analysis of the antiviral mechanisms of this compound against two significant human pathogens: the influenza virus and the Hepatitis C virus (HCV). We will explore its molecular targets, effects on host signaling pathways, and present key quantitative data and experimental methodologies to support further research and development in this promising area.

Quantitative Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against both influenza virus and HCV, demonstrating potent activity, particularly against HCV. The following table summarizes the key quantitative data from in vitro studies.

| Virus | Cell Line | Assay Type | Parameter | Value | Selectivity Index (SI) | Reference |

| Hepatitis C Virus (HCV) genotype 1b | Huh7 (replicon-expressing) | HCV Replicon Assay | EC₅₀ | 20.6 nM | >146 | [1][2] |

| Huh7 | Cytotoxicity Assay | CC₅₀ | > 3 µM | [1][2] | ||

| Influenza A Virus | MDCK | Cytotoxicity Assay | CC₅₀ | > 100 µM | Not Applicable | [3] |

Mechanism of Action Against Influenza Virus

This compound exhibits a multi-pronged attack on the influenza A virus, primarily by targeting viral entry and replication processes. Its mechanism does not involve the inhibition of the major surface glycoproteins, hemagglutinin (HA) or neuraminidase (NA).[1] Instead, it focuses on intracellular targets.

Inhibition of Viral Polymerase Acidic (PA) Protein

A key mechanism of this compound's anti-influenza activity is its interference with the viral RNA polymerase complex. Specifically, it has been shown to induce the cytoplasmic localization of the polymerase acidic (PA) protein, disrupting its necessary translocation into the nucleus.[1] This sequestration of the PA protein in the cytoplasm effectively halts viral mRNA synthesis and subsequent protein production.[1] Docking simulations further suggest that this compound may have a stronger binding affinity for the PA protein than known PA inhibitors.[1]

Suppression of the PI3K/Akt Signaling Pathway

Influenza virus is known to activate the PI3K/Akt signaling pathway to facilitate its entry into host cells.[4] this compound pretreatment has been demonstrated to suppress the phosphorylation of Akt induced by influenza virus infection.[1] By inhibiting this pro-viral host signaling pathway, this compound interferes with the early stages of viral entry and replication.[1]

References

- 1. This compound From Melia Fructus Suppresses Influenza A Virus Infection by Altering Nuclear Localization of Viral Polymerase PA Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound From Melia Fructus Suppresses Influenza A Virus Infection by Altering Nuclear Localization of Viral Polymerase PA Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound From Melia Fructus Suppresses Influenza A Virus Infection by Altering Nuclear Localization of Viral Polymerase PA Protein [frontiersin.org]

- 4. Ethanolic Extract of Melia Fructus Has Anti-influenza A Virus Activity by Affecting Viral Entry and Viral RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Toosendanin: A Technical Guide to its Potential as an Anti-Cancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toosendanin (TSN), a triterpenoid extracted from the fruit and bark of Melia toosendan Sieb. et Zucc, has a long history of use in traditional medicine, primarily as an insecticide.[1] In recent years, a growing body of preclinical research has illuminated its potent and broad-spectrum anti-cancer activities across a diverse range of malignancies.[1][2] TSN exerts its anti-tumor effects through a multi-targeted approach, including the induction of apoptosis and cell cycle arrest, inhibition of protective autophagy, and modulation of key oncogenic signaling pathways.[1][3][4] This document provides a comprehensive technical overview of the current state of knowledge on this compound, summarizing its mechanisms of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.

In Vitro Cytotoxicity and Efficacy

This compound has demonstrated significant cytotoxic effects against a wide array of human cancer cell lines, often at nanomolar concentrations.[5][6] Its efficacy spans multiple cancer types, including glioblastoma, oral squamous cell carcinoma, breast cancer, colorectal cancer, and leukemia.[3][6][7][8][9] The half-maximal inhibitory concentration (IC50) values highlight its potency.

Data Presentation: Table 1. In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line(s) | IC50 Value (48h exposure unless noted) | Citation(s) |

| Promyelocytic Leukemia | HL-60 | 28 ng/mL | [7] |

| Glioblastoma | U87, C6 | ~10 nM | [5] |

| Gastrointestinal Stromal Tumor | GIST-T1 | 131 nM | [10] |

| Oral Squamous Cell Carcinoma | HN6 | 13.93 ± 1.13 nM | [6] |

| Oral Squamous Cell Carcinoma | CAL27 | 25.39 ± 1.37 nM | [6] |

| Normal Oral Epithelial Cells | HOEC | 34.06 ± 3.64 nM | [6] |

Note: The higher IC50 value in normal HOEC cells compared to OSCC cells suggests a potential therapeutic window for this compound, exhibiting less toxicity to non-cancerous cells.[6]

Core Mechanisms of Anti-Cancer Action

This compound's anti-neoplastic activity is not attributed to a single mechanism but rather to its ability to interfere with multiple critical pathways essential for cancer cell survival and proliferation.

Inhibition of Protective Autophagy

A key mechanism of this compound is its function as a potent, late-stage autophagy inhibitor.[11][12] Cancer cells often utilize autophagy as a survival mechanism to withstand metabolic stress and resist chemotherapy.[11][13] TSN disrupts this process by directly targeting the vacuolar-type H+-translocating ATPase (V-ATPase).[4][11] This inhibition elevates the lysosomal pH, impairing the activity of lysosomal enzymes and blocking the maturation of autophagosomes, which leads to an accumulation of autophagy substrates and ultimately sensitizes cancer cells to chemotherapeutic agents.[4][11][12]

Induction of Apoptosis

TSN is a potent inducer of apoptosis in various cancer models.[5][6] This programmed cell death is triggered through multiple signaling cascades:

-

Mitochondrial Pathway : TSN modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5][7] This leads to cytochrome c release and the activation of caspases 3, 8, and 9.[5][14]

-

JNK Pathway Suppression : In HL-60 leukemia cells, TSN-induced apoptosis is mediated through the suppression of the CDC42/MEKK1/JNK signaling pathway.[7]

-

ERβ and p53 Induction : In glioblastoma, TSN's effects are linked to the induction of estrogen receptor β (ERβ) and the tumor suppressor p53.[1][5]

-

Deoxycytidine Kinase (dCK) Activation : TSN can directly bind to and activate dCK, which partially contributes to the apoptotic effect in HL-60 cells.[14][15]

Cell Cycle Arrest

This compound effectively halts cancer cell proliferation by inducing cell cycle arrest.[1] In glioma cells, TSN treatment leads to a significant increase in the proportion of cells in the G0/G1 phase.[3] This arrest is achieved by inhibiting the expression of key cell cycle regulators, including cyclin-dependent kinases (CDK-4, CDK-6) and cyclin D1, and increasing levels of CDK inhibitors p21 and p27.[3] In other cancer types, such as oral squamous cell carcinoma and colorectal cancer, S-phase arrest has also been observed.[6][9]

Inhibition of Key Oncogenic Signaling Pathways

TSN's broad-spectrum activity is further explained by its ability to inhibit several fundamental signaling pathways that are commonly dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway : TSN significantly inhibits the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner in glioma cells, a pathway crucial for cell proliferation, survival, and growth.[3][16]

-

AKT/GSK-3β/β-catenin Pathway : In colorectal cancer, TSN suppresses this pathway, leading to the translocation of β-catenin out of the nucleus and subsequent inhibition of cell growth.[9]

-

Hedgehog (Hh) Pathway : TSN has been shown to directly target the Shh ligand, inhibiting the Hh pathway, which is critical for the survival of cancer stem cells in colorectal cancer.[17]

-

STAT3 Pathway : By inhibiting the phosphorylation of STAT3, TSN downregulates a key transcription factor involved in proliferation and apoptosis, demonstrating efficacy in oral squamous cell carcinoma.[6]

Other Reported Mechanisms

-

Ferroptosis Induction : In gastrointestinal stromal tumors, TSN induces ferroptosis by regulating the NCOA4-mediated ferritinophagy pathway, leading to an increase in lipid reactive oxygen species (ROS) and iron levels.[10]

-

Immunomodulation : TSN can reprogram tumor-associated macrophages, reversing their immunosuppressive functions to enhance T cell infiltration and activation, thereby overcoming resistance to immunotherapy in glioblastoma models.[18]

-

Inhibition of Migration and Invasion : TSN decreases the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent tumor cell invasion and migration.[3]

In Vivo Preclinical Efficacy

The anti-tumor effects of this compound observed in vitro have been validated in several preclinical animal models, demonstrating its potential for clinical translation.

Data Presentation: Table 2. In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model (Cell Line) | Animal Model | TSN Dosage & Route | Outcome | Combination Agent | Citation(s) |

| Glioblastoma (U87) | Athymic Nude Mice | 1 mg/kg/day (Oral Gavage) | Significant reduction in tumor progression and weight; increased apoptosis. | Monotherapy | [5] |

| Glioma (U87MG) | Nude Mice | Not specified | Suppressed tumor growth. | Monotherapy | [3] |

| Colorectal Cancer (SW480) | Mouse Xenograft | Not specified | Significantly inhibited tumor growth. | Monotherapy | [9] |

| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 0.5 mg/kg (IP Injection) | Tumor growth inhibition rate of 80.56%. | Irinotecan (10 mg/kg) | [13] |

| HeLa Xenograft | Nude Mice | 0.5 mg/kg | Highest tumor growth inhibition. | Camptothecin (2 mg/kg) | [11] |

In these studies, this compound was well-tolerated at effective doses, with no significant weight loss or observable damage to major organs like the liver, kidneys, and spleen.[3][5][11]

Combination Therapy Potential

A significant finding is this compound's ability to synergize with conventional chemotherapeutics, primarily by blocking drug-induced protective autophagy.

-

With Topoisomerase I Inhibitors : TSN significantly enhances the anti-cancer activity of camptothecin (CPT) and irinotecan (or its active metabolite SN-38) in cervical and triple-negative breast cancer models, respectively.[11][12][13] By inhibiting autophagy, TSN prevents cancer cells from escaping the cytotoxic effects of these DNA-damaging agents.

-

With Paclitaxel (PTX) : In triple-negative breast cancer, the combination of TSN and PTX synergistically suppresses cell proliferation, colony formation, and migration more effectively than either drug alone.[8] This combination down-regulates the ADORA2A pathway, which is involved in the epithelial-to-mesenchymal transition (EMT).[8]

Safety and Toxicity Profile

While preclinical studies at therapeutic doses show a good safety profile, potential toxicity, particularly hepatotoxicity, is a critical consideration for drug development.[5][13] Studies have reported that higher doses of TSN can induce liver injury.[19][20] The mechanism of this hepatotoxicity has been linked to the disruption of lipid metabolism via the LXRα/Lipin1/SREBP1 pathway and the facilitation of ALOX5-mediated lipid peroxidation, sensitizing cells to ferroptosis.[19][20] These findings underscore the need for careful dose-finding studies and safety pharmacology assessments in future clinical development.

Detailed Experimental Protocols

The following are generalized methodologies for key experiments cited in the research, intended to serve as a guide for reproducing and expanding upon these findings.

Cell Viability and Cytotoxicity Assay (CCK-8 Method)

-

Cell Seeding : Seed cancer cells (e.g., CAL27, HN6) into 96-well plates at a density of 5 x 10³ cells per well and culture for 12-24 hours to allow for attachment.[6]

-

TSN Treatment : Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM).[6] Replace the existing medium in the wells with 100 µL of the TSN-containing medium. Include a vehicle control (DMSO) at the highest concentration used.

-

Incubation : Incubate the plates for a specified time, typically 48 hours, at 37°C in a 5% CO₂ incubator.[6]

-

CCK-8 Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.

-

Absorbance Reading : Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis : Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V-FITC/PI Flow Cytometry)

-

Cell Treatment : Seed cells in 6-well plates and treat with various concentrations of TSN for 48 hours.[6]

-

Cell Harvesting : Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.

-

Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.

-

Incubation : Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Autophagy Flux Measurement (Western Blot)

-

Cell Lysis : Treat cells (e.g., HeLa, A549) with TSN for various time points or at different concentrations.[4] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting : Block the membrane and probe with primary antibodies against LC3B and SQSTM1/p62. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

Detection : Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : An accumulation of the lipidated form of LC3 (LC3-II) and an increase in SQSTM1/p62 protein levels indicate a blockage in the autophagic flux.[4]

In Vivo Xenograft Tumor Model

-

Cell Preparation : Culture the desired cancer cells (e.g., U87 glioblastoma cells) under standard conditions.[5]

-

Animal Model : Use immunocompromised mice, such as 6-week-old athymic nude mice.[5]

-

Tumor Implantation : Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS) into the flank of each mouse.[5]

-

Tumor Growth and Randomization : Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into control (vehicle) and treatment groups.

-

Treatment : Administer this compound at the desired dose and route (e.g., 1 mg/kg daily via oral gavage) for a specified period (e.g., 2-3 weeks).[5] The control group receives the vehicle (e.g., PBS with 0.5% DMSO).

-

Monitoring : Measure tumor volume with calipers regularly (e.g., every 2-3 days). Monitor mouse body weight and general health as indicators of toxicity.[5]

-

Endpoint Analysis : At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. Process tumor tissue for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki67) and apoptosis (TUNEL) markers, or Western blot for protein expression.[5]

Conclusion and Future Directions

This compound has emerged as a promising natural product with multi-faceted anti-cancer properties. Its ability to induce apoptosis, arrest the cell cycle, and uniquely inhibit protective autophagy makes it a compelling candidate for further development, both as a monotherapy and in combination with existing chemotherapeutics. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies : To optimize dosing schedules and understand its metabolic fate.

-

Toxicology : In-depth investigation of its hepatotoxicity to define a safe therapeutic window.

-

Clinical Trials : Well-designed Phase I clinical trials to assess its safety, tolerability, and preliminary efficacy in human patients.

-

Derivative Synthesis : Medicinal chemistry efforts to synthesize derivatives with improved potency, solubility, and reduced toxicity.

The preclinical evidence strongly supports the continued investigation of this compound as a novel addition to the anti-cancer armamentarium.

References

- 1. Anti-cancer effect of this compound and its underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms involved in the anti-tumor effects of this compound in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Exerts an Anti-Cancer Effect in Glioblastoma by Inducing Estrogen Receptor β- and p53-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor effect of this compound on oral squamous cell carcinoma via suppression of p-STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis through suppression of JNK signaling pathway in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synergistic Anti-Tumor Effect of this compound and Paclitaxel on Triple-Negative Breast Cancer via Regulating ADORA2A-EMT Related Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits growth and induces apoptosis in colorectal cancer cells through suppression of AKT/GSK-3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces ferroptosis in gastrointestinal stromal tumor cells through the regulation of the NCOA4 ferritinophagy pathway: implications for tumor proliferation, migration, and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel potent vacuolar-type H+-translocating ATPase inhibitor, sensitizes cancer cells to chemotherapy by blocking protective autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a late-stage autophagy inhibitor, sensitizes triple-negative breast cancer to irinotecan chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Apoptotic Effects of this compound Are Partially Mediated by Activation of Deoxycytidine Kinase in HL-60 Cells | PLOS One [journals.plos.org]

- 15. The apoptotic effects of this compound are partially mediated by activation of deoxycytidine kinase in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Induces Cell Cycle Arrest and Apoptosis to Suppress Diffuse Large B-Cell Lymphoma Growth by Inhibiting PI3Kα/β and PLK1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits colorectal cancer cell growth through the Hedgehog pathway by targeting Shh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Small-molecule this compound reverses macrophage-mediated immunosuppression to overcome glioblastoma resistance to immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound induces hepatotoxicity via disrupting LXRα/Lipin1/SREBP1 mediated lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound Induces Hepatotoxicity by Facilitating ALOX5-Mediated Lipid Peroxidation and Sensitizing Cells to Ferroptosis [mdpi.com]

The Neurobiological Profile of Toosendanin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toosendanin (TSN), a triterpenoid extracted from Melia toosendan, has a multifaceted neurobiological profile characterized by its potent effects on synaptic transmission and neuronal cell signaling. Historically used as an insecticide and parasiticide, its mechanisms of action are now understood to involve the modulation of ion channels, interference with the SNARE complex machinery, and regulation of critical intracellular signaling pathways. This technical guide provides an in-depth overview of the neurobiological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to support further research and drug development efforts.

Core Neurobiological Effects

This compound is primarily recognized as a selective presynaptic blocker, exhibiting a characteristic biphasic effect on neurotransmitter release: an initial facilitation followed by a prolonged depression, ultimately leading to a blockade of synaptic transmission at both central and neuromuscular junctions.[1] This activity underpins its insecticidal properties and its potential as an antibotulinum agent.

Modulation of Ion Channels

This compound directly interacts with and modulates the activity of several key ion channels in neurons, which is central to its effects on neuronal excitability and neurotransmitter release.

-

Potassium (K+) Channels: TSN has been shown to inhibit various K+ channels. It blocks large-conductance Ca2+-activated K+ (BK) channels by reducing their open probability and the unitary current amplitude in a concentration-dependent manner.[2] It also inhibits small-conductance Ca2+-activated K+ (SK) channels by decreasing their open probability and frequency.[3] This inhibition of K+ channels can lead to a broadening of the action potential at the presynaptic terminal, thereby prolonging the influx of Ca2+ and initially facilitating neurotransmitter release.

-

Calcium (Ca2+) Channels: this compound selectively facilitates Ca2+ influx through L-type voltage-gated Ca2+ channels, leading to an increase in intracellular Ca2+ concentration ([Ca2+]i).[1] In mouse motor nerve terminals, it irreversibly increases the voltage-dependent slow Ca2+ current.[4] However, its effects on Ca2+ channels can be species-dependent, as it has been observed to block a component of Ca2+ current in mouse motor nerve terminals while increasing it in frog preparations.[5]

Interaction with the SNARE Complex and Anti-Botulism Activity

A significant aspect of this compound's neurobiological activity is its antagonism of botulinum neurotoxins (BoNTs). BoNTs are proteases that cleave SNARE proteins (SNAP-25, syntaxin, or synaptobrevin), which are essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release.[6]

This compound has been demonstrated to protect against BoNT-induced paralysis.[7][8] Its mechanism of action is not through direct inhibition of the BoNT protease activity, but rather by preventing the toxin from accessing its SNARE protein substrates.[1][9] Studies have shown that TSN can make synaptosomes resistant to BoNT/A-mediated cleavage of SNAP-25.[9] It is hypothesized that TSN blocks the translocation of the BoNT light chain across the endosomal membrane or alters the conformation of the SNARE complex, thereby sterically hindering the toxin's enzymatic action.[8]

Effects on Neuronal Signaling Pathways

Beyond its direct effects on the machinery of neurotransmitter release, this compound has been shown to modulate several intracellular signaling pathways, particularly in the context of its anti-tumor effects on cells of neural origin, such as glioma.

-

PI3K/Akt/mTOR Pathway: In glioma cells, this compound inhibits the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, leading to the suppression of cell proliferation, migration, and invasion, and the induction of apoptosis.[10][11]

-

Wnt/β-catenin Pathway: this compound has been found to activate the Wnt/β-catenin signaling pathway.[12]

-

STAT3 Pathway: It can inhibit the phosphorylation of STAT3, a key signaling molecule in cell survival and proliferation.

-

ERβ/p53-Mediated Apoptosis: In glioblastoma cells, this compound can induce apoptosis through a mechanism involving the upregulation of estrogen receptor β (ERβ) and the subsequent activation of p53.[13]

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound from various experimental systems.

Table 1: Inhibitory Concentrations (IC50) of this compound in Glioma Cell Lines

| Cell Line | IC50 (48h) | Reference |

| U87MG | 114.5 µM | [4] |

| LN18 | 172.6 µM | [4] |

| LN229 | 217.8 µM | [4] |

| U251 | 265.6 µM | [4] |

| U87 | 12 nM | [13] |

| C6 | 8 nM | [13] |

| CAL27 (OSCC) | 25.39 ± 1.37 nM | |

| HN6 (OSCC) | 13.93 ± 1.13 nM |

Table 2: Effective Concentrations of this compound on Ion Channels and Neuronal Cells

| Effect | Cell/Tissue Type | Concentration Range | Reference |

| Inhibition of large-conductance Ca2+-activated K+ channels | Rat hippocampal pyramidal neurons | 1 x 10⁻⁶ g/ml - 1 x 10⁻⁴ g/ml | [2] |

| Inhibition of small-conductance Ca2+-activated K+ channels | Rat hippocampal CA1 pyramidal neurons | 1.7 - 170 µM | [3] |

| Increase in high-voltage-activated Ca2+ current (EC50) | Differentiated NG108-15 cells | 5.13 µM | |

| Promotion of neuronal process outgrowth | PC12 cells | ~1 - 10 x 10⁻⁷ M | |

| Induction of apoptosis | PC12 cells | > 1 x 10⁻⁶ M |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the neurobiological effects of this compound.

Cell Culture and Viability Assays

-

Cell Lines: Human glioma cell lines (U87MG, LN18, LN229, U251), rat glioma C6 cells, and rat pheochromocytoma PC12 cells are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Viability Assay (CCK-8):

-

Cells are seeded in 96-well plates.

-

After adherence, cells are treated with various concentrations of this compound for specified durations (e.g., 24, 48, 72 hours).

-

10 µL of CCK-8 solution is added to each well and incubated for 1.5 hours.

-

The optical density (OD) is measured at 450 nm using a microplate reader.

-

Electrophysiology (Patch-Clamp Recording)

-

Preparation: Pyramidal neurons are freshly isolated from the hippocampal CA1 region of rats.

-

Recording Configuration: Inside-out or whole-cell patch-clamp configurations are used to study the effects on ion channels.

-

Solutions:

-

Pipette Solution (for K+ channels): Contains KCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.2.

-

Bath Solution: Contains NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, with the pH adjusted to 7.4.

-

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier, filtered, and digitized. Data analysis is performed using specialized software to determine channel open probability, unitary current amplitude, and open/closed time constants.

Neurotransmitter Release Assay (General Protocol)

While specific protocols for this compound are not detailed in the provided literature, a general approach involves:

-

Preparation of Synaptosomes or Cultured Neurons: Synaptosomes are prepared from brain tissue (e.g., cerebral cortex) by homogenization and differential centrifugation. Alternatively, primary neuronal cultures or cell lines like PC12 are used.

-

Loading with Neurotransmitter: The preparation is loaded with a radiolabeled or fluorescently tagged neurotransmitter (e.g., [3H]dopamine or a fluorescent analog).

-

Stimulation of Release: Neurotransmitter release is stimulated by depolarization with a high concentration of K+ or a chemical stimulus.

-

Treatment with this compound: The preparation is pre-incubated with this compound before or during stimulation.

-

Quantification of Release: The amount of neurotransmitter released into the supernatant is quantified by scintillation counting or fluorescence measurement.

SNARE Complex Cleavage Assay (Anti-Botulinum Toxin Activity)

-

Preparation of Synaptosomes: Cerebral synaptosomes are prepared from rat brain.

-

Incubation with this compound and BoNT/A: Synaptosomes are incubated with this compound, followed by the addition of Botulinum Neurotoxin Type A (BoNT/A).

-

Protein Extraction and Western Blotting: Synaptosomal proteins are extracted, separated by SDS-PAGE, and transferred to a membrane.